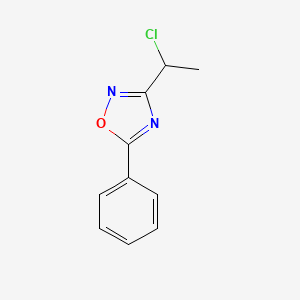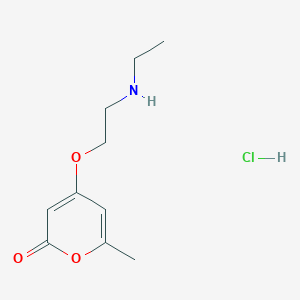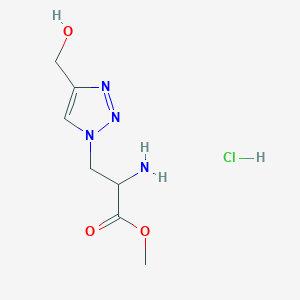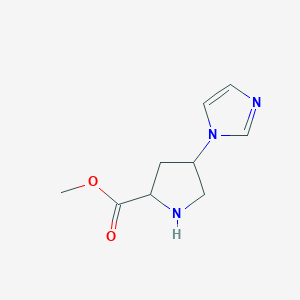
3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(1-Chloroethyl)-5-phenyl-1,2,4-oxadiazole (CEPO) is a synthetic compound that has been studied for its potential applications in a wide range of scientific research areas. CEPO has been found to be a useful tool in studies of biochemistry, physiology, and pharmacology, due to its unique properties and versatility.
Applications De Recherche Scientifique
Synthesis and Mesomorphic Behavior
Research has focused on synthesizing oxadiazole derivatives and exploring their mesomorphic behavior. For instance, a study reported the synthesis of 1,3,4-oxadiazole derivatives exhibiting cholesteric and nematic mesophases, with investigations into their phase behaviors through polarizing microscopic and calorimetric studies. These compounds displayed interesting photoluminescent properties with potential applications in optoelectronics due to their good photoluminescence quantum yields (Han et al., 2010).
Optical and Material Applications
Another area of research has been the exploration of oxadiazole derivatives for their nonlinear optical properties. A study synthesized a new series of 1,3,4-oxadiazole derivatives and investigated their optical nonlinearity using the open-aperture z-scan experiment. This research highlighted the potential of these compounds in optoelectronic applications, such as optical limiting (Chandrakantha et al., 2011).
Antimicrobial and Biological Activity
Oxadiazole compounds have also been studied for their biological activities, including antimicrobial properties. Research has synthesized oxadiazole derivatives and evaluated their antimicrobial activity, demonstrating their potential as bioactive agents. For example, a study synthesized 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, which showed antimicrobial activity, indicating the potential for further exploration as drug candidates (Ustabaş et al., 2020).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of oxadiazole derivatives form a significant part of the research, aiming to explore their diverse applications. Studies involve detailed synthetic routes, characterization, and potential applications, including as fluorescent chemosensors for ion detection (Zhou et al., 2005).
Propriétés
IUPAC Name |
3-(1-chloroethyl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)9-12-10(14-13-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSKRRZAIKEGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















